molecular formula C11H12O3 B8295822 8-Hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

8-Hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8295822
M. Wt: 192.21 g/mol
InChI Key: FURQCHFPXBIWNL-UHFFFAOYSA-N
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Patent
US06258822B1

Procedure details

A solution of 6,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one (15 g, 72.8 mmole), prepared according to the procedure of J. Chem. Soc., London 2782 (1955), which is incorporated herein by reference, in methylene chloride (150 mL) at 0° C. was treated portionwise with AlCl3 (14.3 g, 107 mmole), stirred for 20 h at room temperature, poured onto ice with stirring and extracted with methylene chloride when the ice melted. The extracts were washed with water and brine, dried (MgSO4) and concentrated to provide 13.8 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([O:13]C)[CH:12]=1)[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[OH:13][C:11]1[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[C:10]=1[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=C(C1)OC)=O
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride when the ice
WASH
Type
WASH
Details
The extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OC=1C=C(C=C2CCCC(C12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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